molecular formula C6H5Br2ClSn B14497849 Dibromo(chloro)phenylstannane CAS No. 62978-05-6

Dibromo(chloro)phenylstannane

Cat. No.: B14497849
CAS No.: 62978-05-6
M. Wt: 391.07 g/mol
InChI Key: NLNAQHINLVMMFV-UHFFFAOYSA-K
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Description

Dibromo(chloro)phenylstannane is an organotin compound characterized by a central tin atom bonded to a phenyl group, one chlorine atom, and two bromine atoms. Its molecular structure places it within the broader class of triorganotin halides, which are known for their diverse applications in catalysis, materials science, and bioactivity studies. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of the halogen substituents (Cl and Br) and the steric bulk of the phenyl group. Crystallographic studies of analogous compounds, such as dichloro- and dibromo-(2-methyl-2-phenylpropyl)phenylstannane, reveal a U-shaped geometry with face-to-face phenyl ring arrangements stabilized by C-H···π interactions . These structural features are critical to understanding its chemical behavior and functional comparisons with similar compounds.

Properties

CAS No.

62978-05-6

Molecular Formula

C6H5Br2ClSn

Molecular Weight

391.07 g/mol

IUPAC Name

dibromo-chloro-phenylstannane

InChI

InChI=1S/C6H5.2BrH.ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3

InChI Key

NLNAQHINLVMMFV-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)[Sn](Cl)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(chloro)phenylstannane can be synthesized through several methods, including:

    Halogenation of Phenylstannane: This method involves the halogenation of phenylstannane using bromine and chlorine under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, with the addition of a halogenating agent like bromine or chlorine gas.

    Transhalogenation Reactions: Another approach involves the transhalogenation of a dibromo or dichlorophenylstannane precursor. This reaction is carried out by treating the precursor with a halogenating agent in the presence of a catalyst, such as iron(III) chloride or aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibromo(chloro)phenylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in this compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state derivatives.

    Coupling Reactions: this compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted phenylstannane derivatives.

    Oxidation Reactions: The products include higher oxidation state tin compounds.

    Reduction Reactions: The products are lower oxidation state tin derivatives.

    Coupling Reactions: The products are carbon-carbon bonded organic molecules.

Scientific Research Applications

Dibromo(chloro)phenylstannane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation and coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dibromo(chloro)phenylstannane involves its interaction with various molecular targets and pathways. The halogen atoms and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects of Substituents

The bioactivity and reactivity of organotin compounds are highly dependent on the electronic nature of substituents. For example:

  • Electron-withdrawing groups (EWGs): Compounds with chloro or bromo substituents exhibit enhanced bioactivity due to reduced electron density at the tin center. This is corroborated by studies showing that halogenated diarylpentenedione analogues (e.g., compound 28 with a chloro-substituted ring-A) demonstrate higher nitric oxide (NO) inhibition compared to methoxylated analogues (e.g., compounds 49, 52) .
  • Electron-donating groups (EDGs): Methoxy groups increase electron density, reducing bioactivity. For instance, compound 25 (methoxy-substituted) showed weaker NO suppression than its chloro-substituted counterpart .

Table 1: Impact of Substituents on Bioactivity

Compound Substituent (Ring-A) NO Inhibition Activity
28 Chloro High
49 , 52 Methoxy Low
62 Bromo Moderate-High

Dibromo(chloro)phenylstannane’s dual halogenation (Cl and Br) likely synergizes electron-withdrawing effects, positioning it between purely chloro- and bromo-substituted analogues in terms of reactivity and bioactivity .

Structural and Bonding Characteristics

Crystallographic data highlight key similarities and distinctions:

  • Sn-X bond lengths: In dichloro- and dibromo-(2-methyl-2-phenylpropyl)phenylstannane, Sn-Cl and Sn-Br bond lengths are remarkably similar (2.42–2.45 Å), defying typical trends where larger halogens (Br) form longer bonds. This suggests unique electronic delocalization or steric effects in these systems .
  • Molecular geometry: The U-shaped conformation with intramolecular C-H···π interactions is conserved across halogen-substituted derivatives, facilitating stable crystal packing .

Table 2: Structural Parameters of Selected Organotin Compounds

Compound Sn-X Bond Length (Å) Key Interaction
Dichloro-(2-methyl-2-phenylpropyl)phenylstannane 2.42 (Sn-Cl) C-H···π
Dibromo-(2-methyl-2-phenylpropyl)phenylstannane 2.45 (Sn-Br) C-H···π
This compound (hypothetical) ~2.43 (Sn-Cl/Br) Predicted C-H···π

Reactivity in Coordinating Solvents

The solvent environment significantly alters reactivity:

  • In non-coordinating solvents (e.g., toluene), organotin compounds retain their native geometry.
  • In coordinating solvents (e.g., acetonitrile) or with Lewis bases (e.g., pyridine), tin centers may undergo ligand exchange or structural rearrangement, altering reactivity pathways .

Environmental and Toxicological Considerations

Halogenated organotins are regulated due to their environmental persistence and toxicity. For example:

  • Dibromochloropropane (a structurally distinct but functionally related compound) is listed in hazard guidelines for its toxicity .
  • Dibromo octafluorobiphenyl , used as a surrogate for polychlorinated biphenyls (PCBs), highlights the role of halogenation in environmental monitoring .

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